3-Oxo-2-pyridin-4-ylpropanenitrile
Description
3-Oxo-2-pyridin-4-ylpropanenitrile is a nitrile-containing organic compound characterized by a ketone group adjacent to a pyridine ring. Its molecular formula is C₉H₆N₂O, with a molecular weight of 158.16 g/mol (estimated from structural analogs in ). The pyridine moiety confers aromaticity and basicity, while the nitrile group enhances electrophilicity, making it reactive in nucleophilic additions.
Properties
IUPAC Name |
3-oxo-2-pyridin-4-ylpropanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c9-5-8(6-11)7-1-3-10-4-2-7/h1-4,6,8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUPUFTYXOHZJGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(C=O)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2-pyridin-4-ylpropanenitrile typically involves the reaction of 4-pyridineacetonitrile with formylating agents under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol . The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for 3-Oxo-2-pyridin-4-ylpropanenitrile involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product . The use of continuous flow reactors and automated systems helps in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-2-pyridin-4-ylpropanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
3-Oxo-2-pyridin-4-ylpropanenitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Oxo-2-pyridin-4-ylpropanenitrile involves its interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes and receptors, leading to its biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of 3-Oxo-2-pyridin-4-ylpropanenitrile are influenced by substituents on the pyridine ring or adjacent groups. Below is a comparative analysis of key analogs:
| Compound Name | Molecular Formula | Substituents/Modifications | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| 3-Oxo-2-pyridin-4-ylpropanenitrile | C₉H₆N₂O | Parent compound | 158.16 | Pyridine ring, nitrile group; baseline reactivity and polarity |
| 3-(4-Fluorophenyl)-3-oxo-2-(4-pyridinyl)propanenitrile | C₁₄H₉FN₂O | Fluorophenyl at C3 | 240.23 | Enhanced lipophilicity; potential improved blood-brain barrier penetration |
| 2-(2-Chlorophenyl)-3-oxo-3-(pyridin-3-yl)propanenitrile | C₁₄H₉ClN₂O | Chlorophenyl at C2, pyridin-3-yl | 256.69 | Increased electrophilicity; higher metabolic stability |
| 3-Oxo-3-(4-(pyridin-4-yl)piperazin-1-yl)propanenitrile | C₁₂H₁₄N₄O | Piperazine ring substitution | 230.27 | Improved solubility in polar solvents; potential CNS activity |
| 3-Oxo-2-pyrazin-2-ylpropanenitrile | C₇H₅N₃O | Pyrazine instead of pyridine | 147.14 | Greater electron deficiency; altered binding affinity |
Physicochemical Properties
- Lipophilicity : Chlorophenyl and fluorophenyl derivatives exhibit higher logP values (e.g., 2.71 for the fluorophenyl analog) compared to the parent compound, enhancing membrane permeability .
- Solubility : Piperazine-containing analogs (e.g., C₁₂H₁₄N₄O) show improved aqueous solubility due to the basic nitrogen in piperazine, whereas nitrile groups reduce solubility in polar solvents .
- Reactivity : Pyrazine analogs are more electrophilic due to the electron-deficient heterocycle, favoring reactions like Michael additions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
